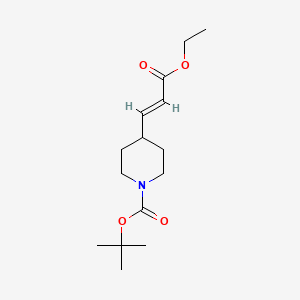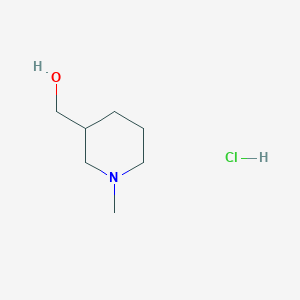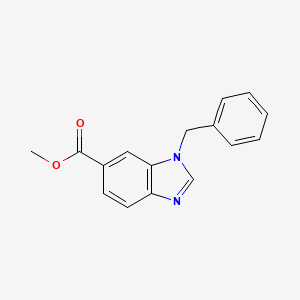
4-MethylnicotinaMide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylnicotinamide hydrochloride is a chemical compound derived from nicotinamide, which is an amide derivative of nicotinic acidThis compound has been investigated for various biological applications, including its antibacterial, antimicrobial, antifungal, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylnicotinamide hydrochloride typically involves the methylation of nicotinamide. One common method is the reaction of nicotinamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Methylnicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methylnicotinamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nicotinamide derivatives.
Biology: Investigated for its role in cellular metabolism and as a potential therapeutic agent.
Medicine: Studied for its antibacterial, antimicrobial, and antifungal properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 4-Methylnicotinamide hydrochloride involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes. The compound’s effects are mediated through its interaction with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which play a crucial role in cellular metabolism and energy production .
Comparison with Similar Compounds
Nicotinamide: A precursor and closely related compound with similar biological activities.
N-methylnicotinamide: Another derivative with distinct pharmacological properties.
Nicotinic acid: A related compound with different therapeutic applications.
Uniqueness: 4-Methylnicotinamide hydrochloride is unique due to its specific methylation, which imparts distinct chemical and biological properties. Its ability to interact with NAD-dependent enzymes and its potential therapeutic applications make it a valuable compound for research and industrial applications .
Properties
CAS No. |
112534-20-0 |
|---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61216 |
Synonyms |
4-MethylnicotinaMide hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1149201.png)
![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B1149204.png)
![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)
![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)

